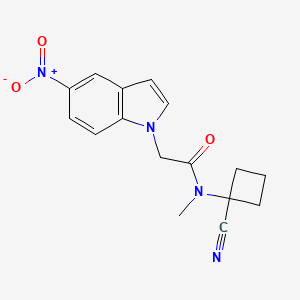
N-(1-cyanocyclobutyl)-N-methyl-2-(5-nitro-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-N-methyl-2-(5-nitro-1H-indol-1-yl)acetamide is a synthetic organic compound that features a unique combination of a cyanocyclobutyl group, a nitroindole moiety, and an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-2-(5-nitro-1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of the Cyanocyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring. Common reagents include cyanogen bromide and a base such as sodium hydroxide.
Synthesis of the Nitroindole Moiety: The nitroindole group can be synthesized via nitration of indole using nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the cyanocyclobutyl intermediate with the nitroindole moiety through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-methylmorpholine (NMM) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products
Oxidation: Nitroindole derivatives
Reduction: Aminoindole derivatives
Substitution: Halogenated or alkylated indole derivatives
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for the development of new drugs targeting various diseases.
Pharmacology: Studying its interactions with biological targets to understand its pharmacokinetics and pharmacodynamics.
Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-(5-nitro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The nitroindole moiety may interact with enzymes or receptors, modulating their activity. The cyanocyclobutyl group could influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-cyanocyclobutyl)-N-methyl-2-(5-nitro-1H-indol-1-yl)acetamide: can be compared with other nitroindole derivatives and cyanocyclobutyl compounds.
This compound: is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties.
Uniqueness
- The presence of both a cyanocyclobutyl group and a nitroindole moiety in a single molecule is relatively rare, making this compound a valuable subject for research.
- Its unique structure may result in novel interactions with biological targets, offering potential for the development of new therapeutic agents.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(5-nitroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-18(16(11-17)6-2-7-16)15(21)10-19-8-5-12-9-13(20(22)23)3-4-14(12)19/h3-5,8-9H,2,6-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKQYCAEMRJCQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-])C3(CCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

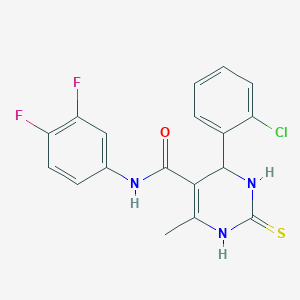
![N-Methyl-2-[methyl(prop-2-enoyl)amino]benzamide](/img/structure/B2359066.png)
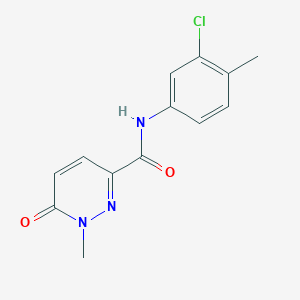


![2-(6-Tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxyphenyl)acetamide](/img/structure/B2359072.png)
![2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2359074.png)
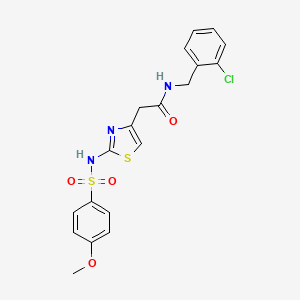
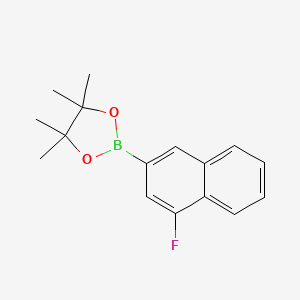
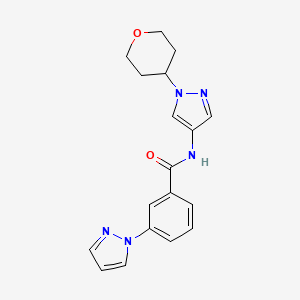
![1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2359079.png)
![4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxothiomorpholine-2-carboxamide](/img/structure/B2359082.png)
![N-(2,4-dimethylphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2359083.png)
